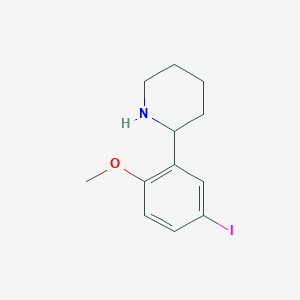
2-(5-Iodo-2-methoxyphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Iodo-2-methoxyphenyl)piperidine is a chemical compound with the molecular formula C12H16INO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of iodine and methoxy groups on the phenyl ring makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodo-2-methoxyphenyl)piperidine can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multi-component reactions and ionic liquids in the synthesis of piperidine derivatives suggests that similar approaches could be scaled up for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Iodo-2-methoxyphenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-(5-Iodo-2-methoxyphenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(5-Iodo-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, such as the serotonin and dopamine pathways, to exert its effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromo-2-methoxyphenyl)piperidine
- 2-(5-Chloro-2-methoxyphenyl)piperidine
- 2-(5-Fluoro-2-methoxyphenyl)piperidine
Uniqueness
2-(5-Iodo-2-methoxyphenyl)piperidine is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different halogen atoms .
Propriétés
Numéro CAS |
383128-46-9 |
|---|---|
Formule moléculaire |
C12H16INO |
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
2-(5-iodo-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16INO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |
Clé InChI |
CRLPGZGXLPTONJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)I)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B14797276.png)


![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
![1-[5-[(2R)-2-amino-4-hydroxy-2-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B14797287.png)
![(1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide](/img/structure/B14797291.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14797305.png)

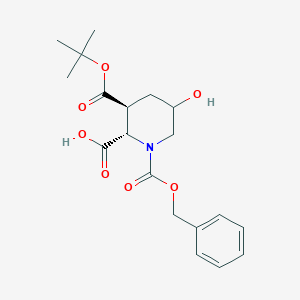
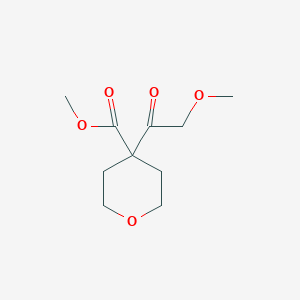
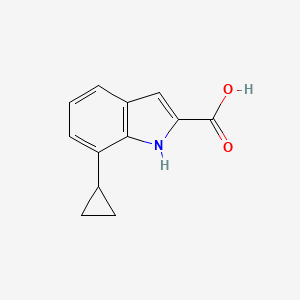
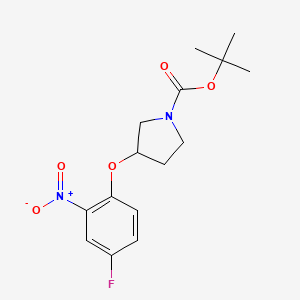
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide](/img/structure/B14797349.png)
